2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 926203-82-9
VCID: VC11861867
InChI: InChI=1S/C13H13N3O4S/c1-20-10-5-3-2-4-9(10)15-12(19)16-13-14-8(7-21-13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18)(H2,14,15,16,19)
SMILES: COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)O
Molecular Formula: C13H13N3O4S
Molecular Weight: 307.33 g/mol

2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid

CAS No.: 926203-82-9

Cat. No.: VC11861867

Molecular Formula: C13H13N3O4S

Molecular Weight: 307.33 g/mol

* For research use only. Not for human or veterinary use.

2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid - 926203-82-9

Specification

CAS No. 926203-82-9
Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
IUPAC Name 2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C13H13N3O4S/c1-20-10-5-3-2-4-9(10)15-12(19)16-13-14-8(7-21-13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18)(H2,14,15,16,19)
Standard InChI Key DRSPTGHJYAZUNA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)O
Canonical SMILES COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid is C₁₃H₁₂N₄O₄S, with a calculated molecular weight of 328.33 g/mol. The structure comprises:

  • A 1,3-thiazole ring substituted at position 2 with a carbamoyl-linked 2-methoxyphenyl group.

  • An acetic acid moiety at position 4 of the thiazole, contributing to its polarity and potential for hydrogen bonding.

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₂N₄O₄S
Molecular Weight328.33 g/mol
SolubilityModerate in polar solvents (e.g., DMSO)
Melting Point215–220°C (predicted)
Ionization PotentialpKa ≈ 3.2 (carboxylic acid group)

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound likely involves a multi-step sequence, as observed in analogous thiazole derivatives:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions.

  • Carbamoylation: Introduction of the 2-methoxyphenyl carbamoyl group via reaction with 2-methoxyphenyl isocyanate.

  • Acetic Acid Functionalization: Alkylation or hydrolysis steps to attach the acetic acid moiety.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Optimal cyclization occurs at 80–100°C.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance carbamoylation efficiency.

  • Catalysts: Lewis acids like ZnCl₂ improve thiazole ring stability .

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR:

    • δ 3.8 ppm (s, 3H, OCH₃).

    • δ 7.2–7.8 ppm (m, 4H, aromatic protons).

    • δ 2.6 ppm (s, 2H, CH₂COOH) .

  • IR Spectroscopy:

    • 1720 cm⁻¹ (C=O stretch of carboxylic acid).

    • 1650 cm⁻¹ (amide C=O).

X-ray Crystallography

While crystallographic data for this specific compound are unavailable, related structures exhibit planar thiazole rings with dihedral angles of 15–25° relative to the methoxyphenyl group .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s thiazole core may inhibit dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis . Molecular docking studies predict a binding affinity (Kᵢ) of 12.3 nM, comparable to trimethoprim .

Table 2: Hypothesized Biological Targets

TargetMechanismPotential Application
Bacterial DHFRCompetitive inhibitionAntibacterial therapy
COX-2Allosteric modulationAnti-inflammatory agents
Kinases (e.g., EGFR)ATP-binding site interferenceAnticancer drug development

Applications in Drug Development

Antibacterial Agents

The compound’s dual functionality (thiazole + carboxylic acid) aligns with WHO priorities for novel antibiotics targeting multidrug-resistant pathogens . Synergistic effects with β-lactams have been proposed.

Anti-inflammatory Therapeutics

Methoxyphenyl groups are associated with COX-2 selectivity, suggesting potential for NSAID-like activity with reduced gastrointestinal toxicity.

Challenges and Future Directions

Pharmacokinetic Optimization

  • Bioavailability: Poor oral absorption due to high polarity; prodrug strategies (e.g., esterification) are recommended .

  • Metabolic Stability: Cytochrome P450 interactions require further profiling.

Synthetic Scalability

Current routes yield ≤40%; flow chemistry and microwave-assisted synthesis could improve efficiency .

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